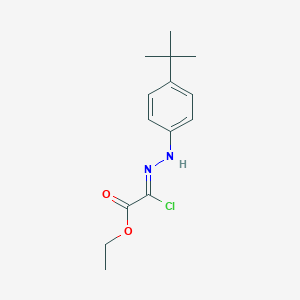![molecular formula C10H6N2 B14762832 Pyrrolo[3,4-b]indole CAS No. 247-01-8](/img/structure/B14762832.png)
Pyrrolo[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-b]indole is a heterocyclic compound that consists of a pyrrole ring fused to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[3,4-b]indole typically involves the cyclization of indole derivatives. One common method includes the reaction of 3-trifluoroacetylindole with lithiated amines, followed by bromination and cyclization using tri-n-butyltin hydride . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure, which is then further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as atom-economical reactions, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically yield tetrahydrothis compound derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolo[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of pyrrolo[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Pyrrolo[2,3-b]indole
- Furo[3,4-b]indole
- Benzo[b]furo[2,3-c]pyrrole
Comparison: Pyrrolo[3,4-b]indole is unique due to its specific fusion of the pyrrole and indole rings, which imparts distinct electronic and steric properties. Compared to pyrrolo[2,3-b]indole, it has a different ring fusion pattern, leading to variations in reactivity and biological activity.
Properties
CAS No. |
247-01-8 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
pyrrolo[3,4-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H |
InChI Key |
AIKRNPPDTQIQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
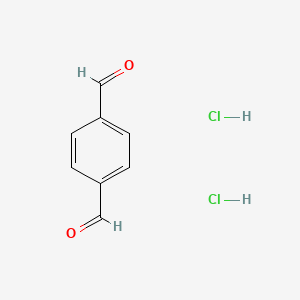

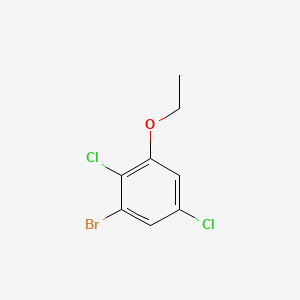
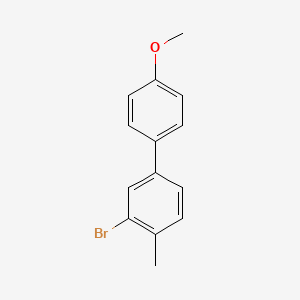


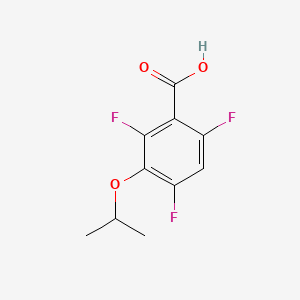

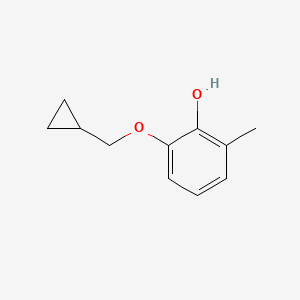
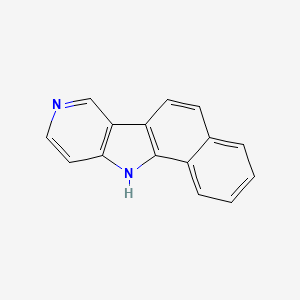
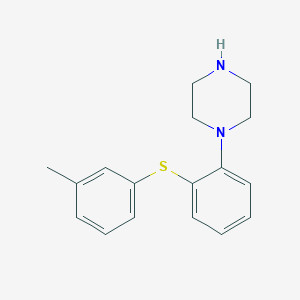
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
